

# An In-depth Technical Guide to (+)-AS 115: A Potent KIAA1363 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-AS 115

Cat. No.: B1156027

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## Abstract

**(+)-AS 115** is the dextrorotatory enantiomer of the potent carbamate inhibitor AS 115, which targets the serine hydrolase KIAA1363. While the specific activity of the individual enantiomers has not been fully elucidated, the racemic mixture of AS 115 has demonstrated significant inhibition of KIAA1363 with a reported IC<sub>50</sub> of 150 nM. This enzyme plays a crucial role in the ether lipid signaling pathway, which is implicated in various pathological processes, including cancer cell migration, invasion, and inflammation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of AS 115, with a focus on its interaction with KIAA1363 and the downstream cellular consequences.

## Chemical Structure and Properties

AS 115 is a carbamate derivative with the systematic IUPAC name 2-fluorophenyl-(2-(((1R,2S)-2-(butoxymethyl)cyclohexyl)methoxy)ethyl)carbamate. The "(+)" designation in **(+)-AS 115** refers to its dextrorotatory optical activity. As the enantiomeric activity has not been separately determined, the following data pertains to the racemic mixture.

Table 1: Physicochemical Properties of Racemic AS 115

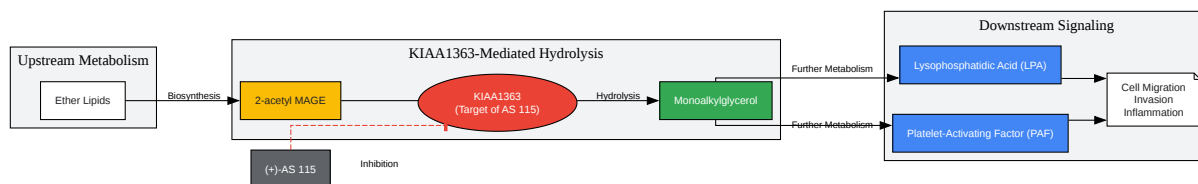
Property	Value	Source
Molecular Formula	C21H32FNO4	[cite: ]
Molecular Weight	381.48 g/mol	[cite: ]
CAS Number	926657-43-4	[cite: ]
Appearance	Solid (presumed)	Inferred
Melting Point	Not reported	
Solubility	Soluble in DMF, DMSO, and Ethanol. Limited solubility in aqueous solutions.	[cite: ]
pKa	Not reported	
SMILES	CCCCOC[C@H]1CCCC[C@H]1COCCNC(=O)OC2=CC=CC=C2F	[cite: ]

## Mechanism of Action and Biological Activity

AS 115 exerts its biological effects through the potent and selective inhibition of KIAA1363, a key enzyme in the ether lipid signaling pathway.

### The KIAA1363-Ether Lipid Signaling Pathway

KIAA1363 is a serine hydrolase that catalyzes the hydrolysis of 2-acetyl monoalkylglycerol (MAGE) to monoalkylglycerol. This reaction is a critical regulatory step in the biosynthesis of two important signaling lipids: lysophosphatidic acid (LPA) and platelet-activating factor (PAF). Both LPA and PAF are implicated in a wide range of cellular processes, including cell proliferation, migration, and inflammation. In several types of cancer, the KIAA1363-mediated pathway is upregulated, leading to increased levels of pro-tumorigenic lipids.



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### KIAA1363 Signaling Pathway

## Pharmacological Effects

The inhibition of KIAA1363 by AS 115 leads to a decrease in the production of MAGE and, consequently, a reduction in the levels of downstream signaling lipids LPA and PAF. This disruption of the ether lipid pathway has been shown to impair the migration and invasion of cancer cells in preclinical models. The IC50 value for the racemic mixture of AS 115 against KIAA1363 has been determined to be 150 nM.

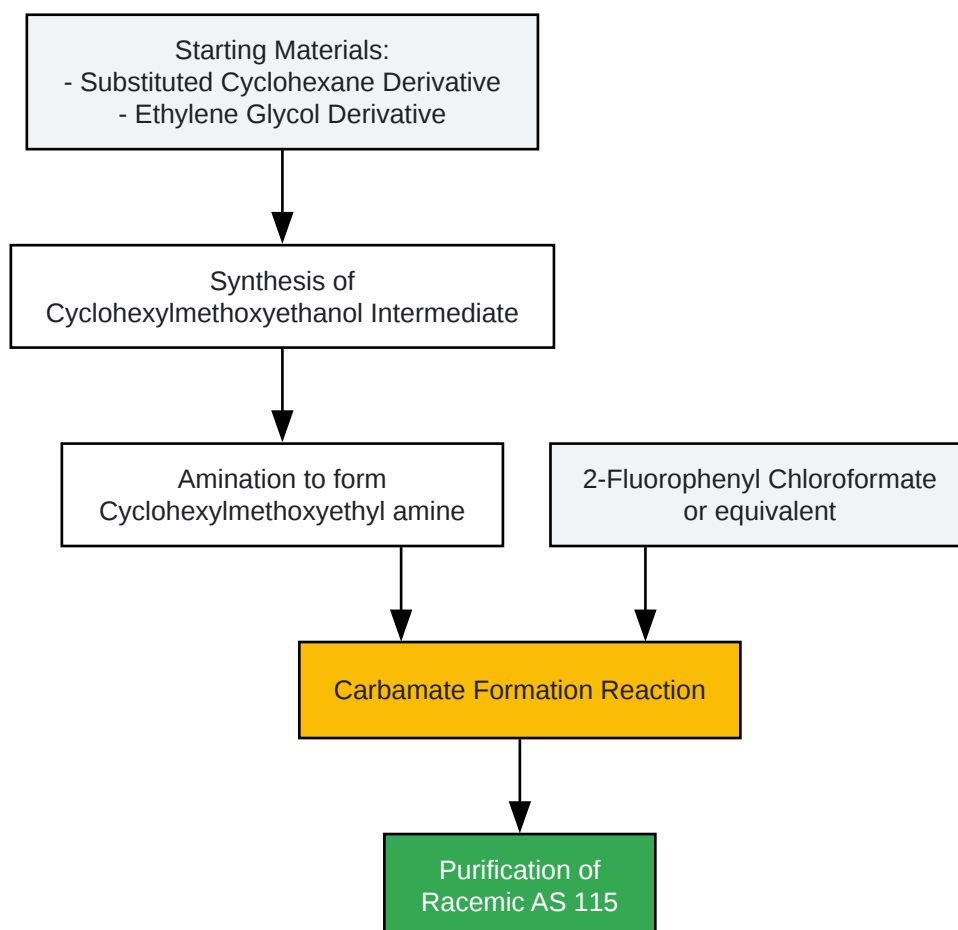
Table 2: Pharmacological Properties of Racemic AS 115

Parameter	Value	Cell Line/System	Source
Target	KIAA1363	Human	[cite: ]
IC50	150 nM	Ovarian cancer cells	[cite: ]
Mechanism of Action	Inhibition of 2-acetyl MAGE hydrolysis	In vitro/Cell-based	[cite: ]

## Experimental Protocols

### Synthesis of Racemic AS 115

A detailed, step-by-step protocol for the synthesis of racemic AS 115 is not readily available in the public domain. The synthesis would likely involve a multi-step process culminating in the formation of the carbamate linkage between the substituted cyclohexylmethoxyethyl amine intermediate and the 2-fluorophenyl chloroformate or a related activated carbonate.



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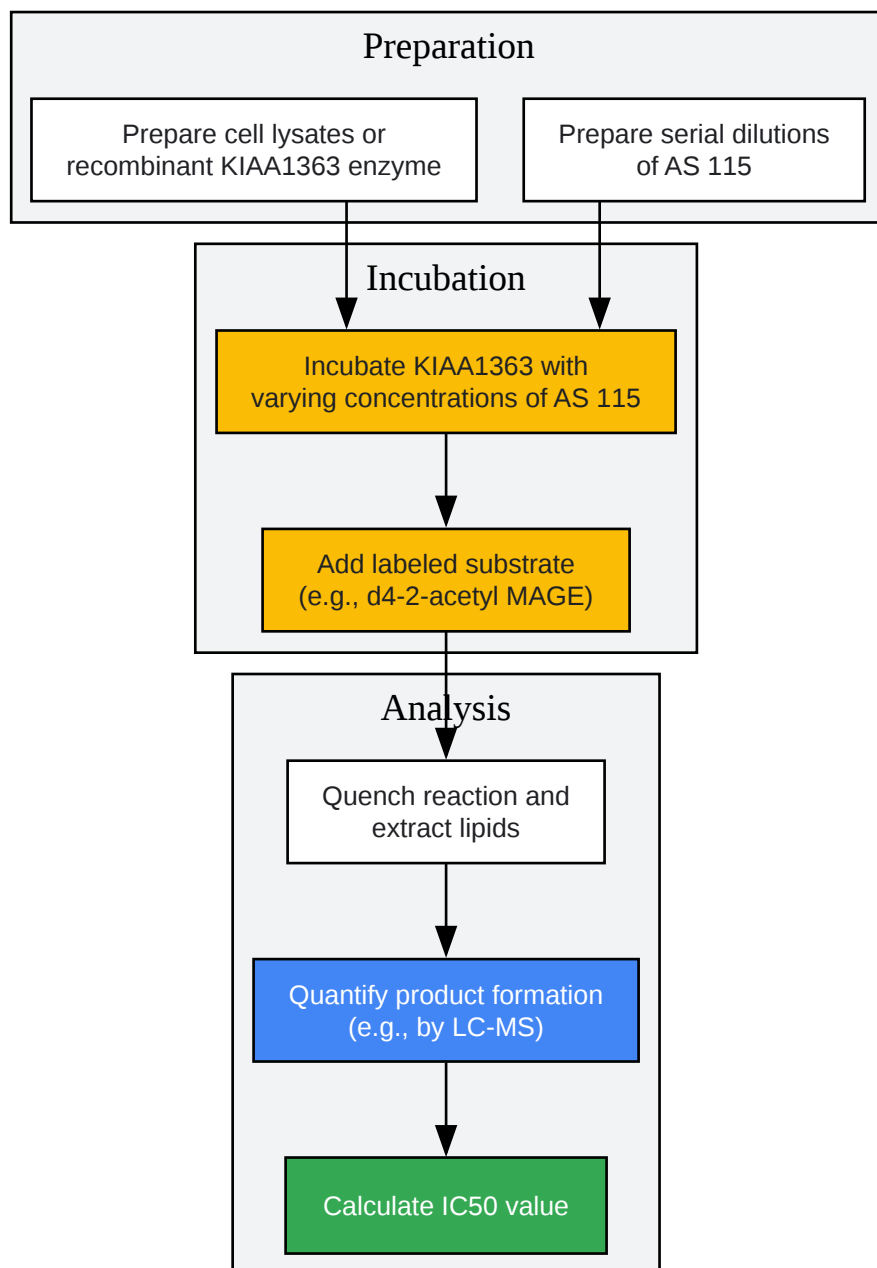
#### General Synthetic Workflow for AS 115

## KIAA1363 Inhibition Assay (General Protocol)

The determination of the IC<sub>50</sub> of AS 115 against KIAA1363 is typically performed using a competitive activity-based protein profiling (ABPP) assay or a substrate-based activity assay.

### 3.2.1. Substrate-Based Activity Assay Workflow

This assay measures the enzymatic activity of KIAA1363 by quantifying the formation of a product from a labeled substrate.



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### KIAA1363 Inhibition Assay Workflow

Protocol Outline:

- **Enzyme Preparation:** Prepare cell lysates containing KIAA1363 or use purified recombinant enzyme.
- **Inhibitor Preparation:** Prepare a series of dilutions of AS 115 in a suitable solvent (e.g., DMSO).
- **Pre-incubation:** Incubate the enzyme with the different concentrations of AS 115 for a defined period to allow for inhibitor binding.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding a labeled substrate, such as deuterated 2-acetyl MAGE (d4-2-acetyl MAGE).
- **Reaction Quenching:** Stop the reaction after a specific time by adding a quenching solution (e.g., a mixture of organic solvents).
- **Product Quantification:** Extract the lipid products and quantify the amount of labeled product formed using a sensitive analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Data Analysis:** Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC<sub>50</sub> value.

## Conclusion and Future Directions

Racemic AS 115 is a valuable research tool for studying the role of KIAA1363 and the ether lipid signaling pathway in health and disease. Its potency and selectivity make it a suitable probe for investigating the downstream consequences of KIAA1363 inhibition in various cellular and in vivo models.

Future research should focus on several key areas:

- **Enantiomer-Specific Activity:** The synthesis and pharmacological evaluation of the individual (+) and (-) enantiomers of AS 115 are crucial to determine if one enantiomer is more active or selective than the other.
- **In Vivo Efficacy and Pharmacokinetics:** Comprehensive studies are needed to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of AS 115 in relevant animal models of

cancer and inflammatory diseases.

- **Development of More Potent and Selective Inhibitors:** While AS 115 is a potent inhibitor, the development of next-generation KIAA1363 inhibitors with improved drug-like properties could pave the way for new therapeutic strategies.

This technical guide provides a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting the KIAA1363-ether lipid signaling axis. Further investigation into compounds like AS 115 will undoubtedly contribute to a deeper understanding of the complex roles of lipid signaling in human diseases.

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#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)